2-{[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one - 894061-14-4

2-{[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one

Catalog Number: EVT-2498668
CAS Number: 894061-14-4
Molecular Formula: C20H23N5O2S
Molecular Weight: 397.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 1-{6-[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylsulfanyl]benzothiazol-2-yl}-3-(2-morpholin-4-ylethyl)urea (SAR125844) []

  • Compound Description: SAR125844 is a potent and selective MET kinase inhibitor. Developed as a potential therapeutic for MET-dependent cancers, it demonstrates sustained target engagement at tolerable doses in human xenograft tumor models. []

2. (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153) []

  • Compound Description: AZD5153 is a potent bivalent bromodomain and extraterminal inhibitor. It exhibits excellent pharmacokinetic properties and displays potent anti-tumor activity in vivo by downregulating c-Myc expression. []
  • Relevance: AZD5153, similar to 2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(piperidin-1-yl)ethanone, contains the [, , ]triazolo[4,3-b]pyridazine moiety. The presence of a piperidine ring in AZD5153 further strengthens the structural correlation, suggesting potential overlap in their binding affinities and pharmacological profiles.

3. 6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523) []

  • Relevance: Both SGX523 and the compound of interest contain the [, , ]triazolo[4,3-b]pyridazine core structure with a sulfur linker at the 3-position. The presence of a quinoline ring in SGX523 instead of the 4-ethoxyphenyl group in the target compound indicates a key structural variation. This difference might influence their metabolic profiles and potential for AO-mediated toxicity.

4. 7-(methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine) (Compound 1) []

  • Compound Description: Compound 1 is a potent and selective c-Met inhibitor. Despite its favorable pharmacokinetic properties, it demonstrated a high degree of NADPH-dependent covalent binding to microsomal proteins, raising concerns about potential toxicity. Subsequent studies identified CYP P450 enzymes (3A4, 1A2, and 2D6 in humans and 2A2, 3A1, and 3A2 in rats) as responsible for its bioactivation. []
  • Relevance: Compound 1 shares the core [, , ]triazolo[4,3-b]pyridazine scaffold with the target compound, further strengthening the structure-activity relationship within this group. Both compounds are suggested to interact with c-Met, though their binding modes and downstream effects may vary due to structural differences. The presence of the isothiazole ring in Compound 1, unlike the ethoxyphenyl group in the target compound, presents a significant structural deviation. This difference likely influences their metabolic pathways and potential for CYP P450-mediated bioactivation.

5. 7-(2-methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2) []

Properties

CAS Number

894061-14-4

Product Name

2-{[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one

IUPAC Name

2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone

Molecular Formula

C20H23N5O2S

Molecular Weight

397.5

InChI

InChI=1S/C20H23N5O2S/c1-2-27-16-8-6-15(7-9-16)17-10-11-18-21-22-20(25(18)23-17)28-14-19(26)24-12-4-3-5-13-24/h6-11H,2-5,12-14H2,1H3

InChI Key

IIWHGVSHARMWFT-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)N4CCCCC4)C=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.